molecular formula C6H12N2O2 B10795178 N-Acetyl-dl-alanine methylamide CAS No. 22715-68-0

N-Acetyl-dl-alanine methylamide

Cat. No.: B10795178
CAS No.: 22715-68-0
M. Wt: 144.17 g/mol
InChI Key: VHCVPWSUVMHJLL-UHFFFAOYSA-N
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Description

N-Acetyl-dl-alanine methylamide is a synthetic compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.1717 g/mol It is a derivative of alanine, an amino acid, and is characterized by the presence of an acetyl group and a methylamide group

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-dl-alanine methylamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various derivatives with modified functional groups .

Scientific Research Applications

N-Acetyl-dl-alanine methylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-dl-alanine methylamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The acetyl and methylamide groups play crucial roles in stabilizing the compound’s conformation and facilitating its binding to specific targets. These interactions are essential for its biological and chemical activities .

Comparison with Similar Compounds

  • N-Acetyl-L-alanine methylamide
  • N-Acetyl-D-alanine methylamide
  • N-Acetyl-N-methyl-α,β-dehydroalanine N′-methylamide

Comparison: N-Acetyl-dl-alanine methylamide is unique due to its racemic mixture, which allows it to exhibit properties of both enantiomers. This characteristic distinguishes it from its L- and D- counterparts, which are optically active and may have different biological activities. The presence of both acetyl and methylamide groups also contributes to its distinct chemical behavior compared to other similar compounds .

Properties

IUPAC Name

2-acetamido-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVPWSUVMHJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945395
Record name 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34276-27-2, 19701-83-8, 22715-68-0
Record name 2-(Acetylamino)-N-methylpropanamide (DL)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034276272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionamide, L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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